molecular formula C11H22N2O2 B1342477 Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate CAS No. 1158759-06-8

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

Cat. No. B1342477
M. Wt: 214.3 g/mol
InChI Key: BSSYZMZEARMCMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate10 and tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate are discussed, indicating the relevance of tert-butyl piperidine derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is well-documented in the literature. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production . Similarly, methods for synthesizing related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate have been proposed, starting from readily available reagents and achieving high yields suitable for industrial scale-up10. These methods often involve multistep reactions, including nucleophilic substitution, reduction, oxidation, and acylation steps.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt a chair conformation. The conformation of the piperidine ring is influenced by substituents, as seen in the investigations of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives . The crystal and molecular structure of these compounds is often determined by X-ray crystallographic analysis, revealing details such as intramolecular hydrogen bonds and the effects of bulky substituents on molecular packing .

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo various chemical reactions, including Mitsunobu reactions, which can be used to invert stereochemistry or introduce new functional groups . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These reactions are crucial for the further functionalization of the piperidine core and the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The piperidine ring's conformation can impact NMR chemical shifts, as observed in the downfield shift of methyl proton signals due to interactions with axial hydroxyl groups . Additionally, the presence of functional groups such as carboxylates and nitro groups can modify the acidity, basicity, and overall reactivity of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Protein Tyrosine Kinase Inhibitors

    Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate, is used in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This synthesis process involves multiple steps, starting from 4-methylpyridinium and leading to high-yield outcomes (Chen Xin-zhi, 2011).

  • In Diels‐Alder Reactions

    Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, another derivative, is utilized in Diels‐Alder reactions, which are essential in organic synthesis for creating complex structures (A. Padwa, M. Brodney, S. Lynch, 2003).

  • Stereoselective Syntheses

    The compound is used in stereoselective syntheses of its substituted derivatives, indicating its role in producing chiral molecules, vital in pharmaceuticals (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Pharmaceutical Research and Drug Development

  • Intermediate in Anticancer Drugs

    Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs, demonstrating the role of this class of compounds in oncological therapeutics (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

  • Chiral Auxiliary in Drug Synthesis

    Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, serves as a chiral auxiliary in drug synthesis, indicating the importance of these compounds in producing enantiomerically pure pharmaceuticals (A. Studer, T. Hintermann, D. Seebach, 1995).

Biochemical and Analytical Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYZMZEARMCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609921
Record name tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

CAS RN

1158759-06-8
Record name tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 812 mg (3.38 mmol) rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester in 17 ml THF were added 16.9 ml 2N NaOH and the emulsion stirred vigorously at ambient temperature for 20 h. The emulsion was diluted with tert-butyl methyl ether and extracted three times. The combined extracts were washed with brine to neutral pH, dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on silica gel with a gradient of heptane and 10 to 100% ethyl acetate then with ethyl acetate/MeOH provided the title compound: 232 mg colourless oil which crystallized at ambient temperature MS (m/e): 215.2 (M+H).
Name
rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
812 mg
Type
reactant
Reaction Step One
Name
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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